molecular formula C4H6BrClO3S B13994265 2-Chloroethyl 1-bromoethene-1-sulfonate CAS No. 85650-06-2

2-Chloroethyl 1-bromoethene-1-sulfonate

Cat. No.: B13994265
CAS No.: 85650-06-2
M. Wt: 249.51 g/mol
InChI Key: QVKBYKPPSSMKIW-UHFFFAOYSA-N
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Description

2-Chloroethyl 1-bromoethene-1-sulfonate is a synthetic organohalogen compound characterized by a sulfonate ester backbone with chloroethyl and bromoethene substituents. Its molecular formula is C₃H₅BrClO₃S, and it features a sulfonate group (-SO₃⁻) linked to a bromoethene moiety (CH₂=CHBr) and a 2-chloroethyl chain (ClCH₂CH₂-). Its reactivity is dominated by the sulfonate ester’s electrophilicity and the bromoethene’s propensity for alkylation or elimination reactions.

Properties

CAS No.

85650-06-2

Molecular Formula

C4H6BrClO3S

Molecular Weight

249.51 g/mol

IUPAC Name

2-chloroethyl 1-bromoethenesulfonate

InChI

InChI=1S/C4H6BrClO3S/c1-4(5)10(7,8)9-3-2-6/h1-3H2

InChI Key

QVKBYKPPSSMKIW-UHFFFAOYSA-N

Canonical SMILES

C=C(S(=O)(=O)OCCCl)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-1-(2-chloroethoxysulfonyl)ethene typically involves the reaction of ethene derivatives with bromine and chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Bromo-1-(2-chloroethoxysulfonyl)ethene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction, leading to various derivatives.

    Addition Reactions: The double bond in the ethene backbone can participate in addition reactions with halogens or other electrophiles.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various reducing agents for sulfonyl group modifications. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-1-(2-chloroethoxysulfonyl)ethene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-chloroethoxysulfonyl)ethene involves its interaction with molecular targets through its reactive bromine, chlorine, and sulfonyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modifying their structure and function. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Chemical Structure and Reactivity

The compound’s structural uniqueness lies in its combination of a sulfonate group, bromoethene, and chloroethyl chain. Below is a comparative analysis with three analogs:

Compound Chemical Structure Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
2-Chloroethyl 1-bromoethene-1-sulfonate ClCH₂CH₂-O-SO₂-CH₂=CHBr ~258 Sulfonate, bromoethene, chloroethyl High alkylating potential (bromoethene), hydrolytically stable sulfonate ester
Sulfur Mustard (Bis(2-chloroethyl)sulfide) (ClCH₂CH₂)₂S ~159 Sulfide, chloroethyl Rapid alkylation via episulfonium ion formation; vesicant
Bis(2-Chloroethyl)Ether (BCEE) (ClCH₂CH₂)₂O ~143 Ether, chloroethyl Moderate alkylating activity; slower hydrolysis than sulfur mustard
1,2-Dibromoethane BrCH₂CH₂Br ~188 Dibromoalkane Strong alkylating agent; mutagenic via DNA crosslinking
Key Observations:
  • Hydrolytic Stability : The sulfonate group confers greater stability than sulfur mustard’s sulfide or BCEE’s ether linkages, reducing spontaneous hydrolysis in aqueous environments .
Key Findings:
  • Toxicity : The target compound’s toxicity is likely intermediate between BCEE and sulfur mustard. Its sulfonate group may reduce membrane permeability compared to sulfur mustard, limiting systemic toxicity .
  • Therapeutic Index : Analogous to nitrosoureas (), compounds with lower carbamoylating activity but higher alkylating activity (like 2-chloroethyl 1-bromoethene-1-sulfonate) may offer better therapeutic indices if used in drug design .

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